REACTION_CXSMILES
|
[OH:1][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[OH-].[K+].I[CH:14]([CH3:16])[CH3:15]>CCO>[CH:14]([O:1][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])([CH3:16])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C#N)C=CC(=N1)C
|
Name
|
|
Quantity
|
4.97 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was dried in a vacuum oven for over night
|
Type
|
ADDITION
|
Details
|
A suspension of the hydroxy pyridine potassium salt in 75 mL of anhydrous DMF
|
Type
|
ADDITION
|
Details
|
was added in portions
|
Type
|
CUSTOM
|
Details
|
the complete consumption of the starting material
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
ADDITION
|
Details
|
100 mL of water was added to the mixture
|
Type
|
FILTRATION
|
Details
|
The yellow solid was collected through filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C#N)C=CC(=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |